molecular formula C11H10O B1210624 2-Methyl-1-naphthol CAS No. 7469-77-4

2-Methyl-1-naphthol

Cat. No.: B1210624
CAS No.: 7469-77-4
M. Wt: 158.2 g/mol
InChI Key: SRJCJJKWVSSELL-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthol, also known as 2-methyl-1-naphthalenol, is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon and a methyl group to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

2-Methyl-1-naphthol, also known as 2-Methyl-1-naphthalenol, is a chemical compound that primarily targets hexoses and pentoses . These are simple sugars that play crucial roles in various biochemical pathways, serving as energy sources and precursors for other molecules.

Mode of Action

The compound interacts with its targets through a process known as the Molisch reaction . In this reaction, this compound develops a characteristic color with hexoses and pentoses in concentrated sulfuric acid . This color development is a result of the compound’s interaction with these sugars, indicating a chemical reaction has taken place .

Biochemical Pathways

The Molisch reaction involving this compound affects the biochemical pathways of hexoses and pentoses . The chemical structures of the reaction product of glucose and that of rhamnose were established to be specific furan derivatives

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It’s known that the compound undergoes oxidation with molecular oxygen to yield 2-methyl-1,4-naphthoquinone

Result of Action

The primary result of this compound’s action is the production of specific furan derivatives through the Molisch reaction . These derivatives are formed when the compound interacts with glucose and rhamnose . Additionally, the compound undergoes oxidation to yield 2-methyl-1,4-naphthoquinone , which may have further effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-naphthol plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of this compound to form 2-methyl-1,4-naphthoquinone . This oxidation process is essential for the compound’s metabolic pathway and its subsequent biochemical effects. Additionally, this compound can form hydrogen bonds due to the presence of the hydroxyl group, which allows it to interact with other polar molecules and proteins within the cellular environment .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophages, this compound derivatives have been shown to inhibit the release of nitric oxide, interleukin-1 beta, and interleukin-6, as well as the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 . These effects suggest that this compound can modulate inflammatory responses and immune functions at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes such as cytochrome P450, leading to its oxidation and the formation of reactive intermediates like 2-methyl-1,4-naphthoquinone . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the cellular context. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable for up to 7 days when stored at -20 ± 10°C . Its stability and degradation can vary depending on the storage conditions and the presence of other reactive species. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of immune responses. At higher doses, this compound can exhibit toxic or adverse effects, including potential carcinogenicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its oxidation by cytochrome P450 enzymes to form 2-methyl-1,4-naphthoquinone . This metabolic transformation is crucial for the compound’s biological activity and its subsequent interactions with other biomolecules. The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the hydroxyl group of this compound can facilitate its localization to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolic transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-naphthol is unique due to the presence of both a methyl and a hydroxyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJCJJKWVSSELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225665
Record name 2-Methyl-1-naphthol
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7469-77-4
Record name 2-Methyl-1-naphthol
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Record name 2-Methyl-1-naphthol
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Record name 2-Methyl-1-naphthol
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Record name 2-Methyl-1-naphthol
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Record name 2-methyl-1-naphthol
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Synthesis routes and methods I

Procedure details

Inoue et al (Chem. Pharm. Bull., 24 (9), 2199-2203, 1976) disclose ferric oxide and chromium oxide to be new alkylating catalyst of phenols. The activity and selectivity of these oxide catalysts were examined by liquid-phase reaction. 1-Naphthol, methanol and ferric oxide were charged in an autoclave equipped with a magnetic stirrer. After air in the autoclave was replaced by hydrogen, the temperature was raised to 400° C. over a period of 45 to 50 minutes. At such temperature, the pressure reached 100 atm. After 3 hours. 2-methyl-1-naphthol was produced in a conversion of 57.6 mol %. The remainder was starting material.
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Synthesis routes and methods II

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Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
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Synthesis routes and methods III

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1-naphthol (5) was heated with twice its weight of KHCO3 at 200° C. for 5 hours (stainless steel bomb) whereby 1-hydroxy-2-naphthoic acid (9) was obtained in a yield of 60%. 1-Hydroxy-2-naphthoic acid (9) was treated with methyl chloroformate and triethylamine in THF, followed by sodium borohydride reduction, whereby 2-methyl-naphthol (I) was produced in a yield of 80%.
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80%

Synthesis routes and methods IV

Procedure details

Minami et al (Chem. Pharm. Bull., 27(3), 816-820, 1979) disclose the following reaction scheme: ethyl chloroformate was added, at a temperature of 0°-5° C. and over a period of 1 hour, to a solution of 1-hydroxy-2-naphthoic acid and triethylamine in tetrahydrofuran whereby the correspondence carbamate was produced. The reaction mixture was added to a solution of sodium borohydride in water, with stirring, at a temperature of 5° to 15° C., and over a period of 1 hour. Extraction with ether gave 2-methyl-1-naphthol in a yield of 69.2%.
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69.2%

Synthesis routes and methods V

Procedure details

A mixture of 14.18 g (60 m mole) 4-chloro-2-(dimethylaminomethyl)-1-naphthol (13) and 1.43 g 10% Pd-C in 240 ml ethanol was hydrogenated at 50 psi hydrogen atmosphere for 17 hours at room temperature then filtered over a layer of Celite. The filtrate was concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate and evaporated, whereby 8.99 g (representing a yield of 95%) 2-methyl-1-naphthol (1) were obtained: 1H NMR (300 MHz, DMSO-d6) δ2.32 (s, 3H), 7.21-7.40 (m, 4H), 7.75 (d, 1H, J=8 Hz), 8.15 (d, 1H, J=8 Hz), 9.01 (s, 1H, exch. with D2O); m/z 158 (M+).
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4-chloro-2-(dimethylaminomethyl)-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-naphthol
Reactant of Route 2
2-Methyl-1-naphthol
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2-Methyl-1-naphthol
Reactant of Route 4
2-Methyl-1-naphthol
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-naphthol
Reactant of Route 6
2-Methyl-1-naphthol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-1-naphthol?

A1: this compound has the molecular formula C11H10O and a molecular weight of 158.198 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly use UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize this compound. [, ]

Q3: What is the main application of this compound in organic synthesis?

A3: this compound is a key intermediate in the synthesis of 2-methyl-1,4-naphthoquinone, also known as menadione or vitamin K3. [, , , , , , , , , ]

Q4: How is this compound typically oxidized to 2-methyl-1,4-naphthoquinone?

A4: Various oxidizing agents and catalysts have been employed, including hydrogen peroxide with titanium silicates (Ti-MMM-2), [] niobium-based heterogeneous systems, [] and supported iron phthalocyanine catalysts. [] Additionally, gold nanoparticles supported on hypercrosslinked polystyrene have shown promise for this oxidation reaction. [, ]

Q5: What are the advantages of using heterogeneous catalysts in the oxidation of this compound?

A5: Heterogeneous catalysts like NbSBA-15 [] and Ti-MMM-2 [] offer several advantages: they can be easily separated from the reaction mixture, reused multiple times, and contribute to a more sustainable process compared to traditional stoichiometric oxidants like chromate. []

Q6: Besides oxidation to menadione, what other reactions involving this compound have been explored?

A6: Research has explored the oxidative coupling of this compound to produce 3,3'-dimethyl-1,1'-binaphthalenylidene-4,4'-dione, a potentially valuable dye compound. Catalysts based on bismuth-promoted platinum, palladium, and silver have been investigated for this reaction. [, ]

Q7: What is the mechanism of the oxidative coupling of this compound?

A7: While the exact mechanism is still under investigation, research suggests that the reaction proceeds through the formation of 3,3'-dimethyl-1,1'-bi-2-naphthol as an intermediate, which is subsequently oxidized to the final diketone product. []

Q8: Does the oxidation of this compound by molecular oxygen proceed via a conventional radical pathway?

A8: Research suggests that the oxidation of this compound with molecular oxygen under mild conditions may not follow a conventional radical autoxidation mechanism. Evidence supporting this includes the lack of light sensitivity, the absence of C-C coupling dimers, and a first-order dependence on both this compound and oxygen. []

Q9: What alternative mechanism has been proposed for the oxidation of this compound with oxygen?

A9: Studies propose that a thermal intersystem crossing (ISC) mechanism contributes significantly to this reaction at elevated oxygen pressure. This is supported by the observed activation parameters and the presence of an external heavy atom effect, which are consistent with spin inversion in the rate-limiting step. []

Q10: What is the significance of the Molisch reaction in the context of this compound?

A10: this compound displays high sensitivity in the Molisch reaction, a chemical test used for detecting carbohydrates. It produces characteristic colored products when reacted with hexoses and pentoses in concentrated sulfuric acid. This property has been valuable in elucidating the reaction mechanism of the Molisch test itself. []

Q11: What are the structures of the colored products formed in the Molisch reaction with glucose and rhamnose?

A11: The reaction of this compound with glucose yields 2-[(4-hydroxy-3-methyl-naphth-1-yl)methyl]-5-[(3-methyl-4-oxo-naphth-1-ylidene)methyl]furan as the colored product. In contrast, the reaction with rhamnose produces 5-[(3-methyl-4-oxo-naphth-1-ylidene)methyl]-2-methylfuran. []

Q12: Does the presence of a methyl group at the 2-position influence the outcome of these reactions?

A12: Research indicates that the 2-methyl substituent in this compound can significantly influence the reaction pathway, often leading to the preferential formation of merocyanine dyes over the intended photochromic naphthopyrans. This highlights the importance of structural considerations in designing synthetic strategies for these compounds. []

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